N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains an imidazo[1,2-a]pyrimidine core, which is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are known for their use in antifungal medications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyrimidine ring attached to a phenyl ring via a nitrogen atom, and a trifluoromethyl group attached to the phenyl ring .Scientific Research Applications
Antiviral Agents
Research has demonstrated that derivatives structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide can serve as potent antiviral agents. For instance, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and synthesized, showing effectiveness as antirhinovirus agents (Hamdouchi et al., 1999). These findings point towards the utility of this chemical framework in combating viral infections.
Antibacterial Applications
A study on the synthesis of new pyrazole and pyrazolopyrimidine derivatives highlighted the significant antibacterial activity of some synthesized compounds. This suggests potential for the development of new antibacterial agents using the core structure of this compound as a starting point (Rahmouni et al., 2014).
Enhancing Drug Delivery
Modifications to the core structure of this compound, such as introducing an aryl group at the turn unit of Py–Im hairpin polyamides, have been shown to significantly enhance cellular uptake and biological activity. This strategy could be pivotal in improving the efficacy of molecular probes or therapeutic agents targeting specific DNA sequences (Meier et al., 2012).
Antineoplastic Activity
The development of benzimidazole condensed ring systems incorporating the imidazo[1,2-a]pyrimidine framework has demonstrated promising antineoplastic activities. This supports the exploration of this compound derivatives as potential cancer therapeutics (Abdel-Hafez, 2007).
Synthesis of Polyimides
The synthesis of novel aromatic polyimides containing triaryl imidazole side groups, derived from a core structure similar to this compound, has shown potential in creating materials with promising thermal stability and optical properties. This application could extend into the development of advanced materials for electronic or optical uses (Rafiee & Rasekh, 2017).
Future Directions
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)16-8-2-1-7-15(16)18(28)25-14-6-3-5-13(11-14)17-12-27-10-4-9-24-19(27)26-17/h1-12H,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSMUUDQONTAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.